molecular formula C4H5N3O2 B155463 1-Methyl-2-nitroimidazole CAS No. 1671-82-5

1-Methyl-2-nitroimidazole

Cat. No. B155463
CAS RN: 1671-82-5
M. Wt: 127.1 g/mol
InChI Key: HBMINVNVQUDERA-UHFFFAOYSA-N
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Description

1-Methyl-2-nitroimidazole (INO2) is a compound that has been studied for its potential biological activities, including its role as a hypoxic cell selective toxic agent. The toxicity and mutagenicity of its reduction product, 1-Methyl-2-nitrosoimidazole (INO), have been investigated, revealing that INO is highly toxic and mutagenic towards both mammalian cells and bacteria under aerobic conditions .

Synthesis Analysis

The synthesis of INO2 and its derivatives has been explored through various methods. One approach involves the electrochemical reduction of INO2 to produce INO, which is then oxidized with iodine . Another method reported the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole using less corrosive reagents, with structural confirmation by X-ray crystallography and various spectroscopic techniques . Additionally, the synthesis of 1-methyl-2,4,5-trinitroimidazole via nitrodeiodination under microwave irradiation has been described .

Molecular Structure Analysis

The molecular structure of 1-methyl-4-nitro-1H-imidazole has been characterized by X-ray crystallography, revealing hydrogen bonding and self-assembly driven by the nitro group and the partial positive hydrogen of the N-CH3 group . Similarly, the crystal structures of two 4-nitroimidazole derivatives have been analyzed, showing that the nitro group's orientation with respect to the imidazole plane varies depending on the nature of the substituents .

Chemical Reactions Analysis

The reactivity of 1-methyl-2-chloromethyl-5-nitroimidazole has been studied, showing that it reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism . The primary target of 1-methyl-2-nitro-5-vinylimidazole (MEV), a related compound, has been identified as DNA, indicating that the antimicrobial effects of these compounds are due to repairable damage to DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of INO2 and its derivatives have been inferred from their synthesis and molecular structure analyses. The stability of INO in crystalline form and its reactivity in aqueous solutions have been documented . The spectroscopic properties of 1-methyl-4-nitro-1H-imidazole, including FTIR, NMR, and EIMS, have been detailed, providing insights into the compound's fragmentation patterns and structural features .

Relevant Case Studies

Several studies have evaluated the biological activities of INO2 derivatives. For instance, the antimicrobial activities of 1-methyl-4-nitro-1H-imidazole against various microorganisms have been assessed, showing moderate activity . The in-vitro anticancer activity of N-substituted 2-methyl-4-/5-nitroimidazole derivatives has been tested against human colon cancer cell lines, with moderate activity and DNA affinity reported . Additionally, the synthesis and antibacterial activities of various 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives have been explored, yielding notable activity .

Scientific Research Applications

  • Pharmaceutical Applications

    • Application : Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . It has been used in synthesizing numerous analogs and regio-isomers, leading to several life-saving drugs and clinical candidates against a number of diseases, including infections (bacterial, viral, parasitic) and cancers, as well as imaging agents in medicine/diagnosis .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific drug or clinical candidate being developed. Generally, it involves the synthesis of functionalized nitroimidazole (2-, 4- and 5-nitroimidazoles as well as the fused nitroimidazoles) based drugs and leads .
    • Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
  • Anticancer Evaluation of Nitroimidazole Radiosensitisers

    • Application : Nitroimidazole radiosensitisers are used in cancer treatment to enhance the effectiveness of radiotherapy .
    • Methods : The study involved the design, synthesis, and anticancer evaluation of nitroimidazole alkylsulfonamides . The compounds were tested for their cytotoxicity and ability to radiosensitise anoxic tumour cells in vitro .
    • Results : The study identified 2-nitroimidazole and 5-nitroimidazole analogues with marked tumour radiosensitisation in ex vivo assays of surviving clonogens and with in vivo tumour growth inhibition .
  • Antibacterial Activity

    • Application : Nitroimidazoles have been used as antibiotics due to their antibacterial activity . The first nitroimidazole reported as a natural product from Nocardia mesenterica with antibacterial activity was Azomycin 1 (2-nitroimidazole) .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific antibiotic being developed. Generally, it involves the synthesis of nitroimidazole-based antibiotics .
    • Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic antibiotics .
  • Anti-amoebic Dysentery Treatment

    • Application : Nitroimidazoles have been used in the treatment of amoebic dysentery . A synthetic nitroimidazole, metronidazole, is used for this purpose .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific drug being developed. Generally, it involves the synthesis of nitroimidazole-based drugs .
    • Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
  • Synthesis of Functionalized Compounds

    • Application : Nitroimidazole is used in the synthesis of various functionalized compounds .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized. Generally, it involves the synthesis of nitroimidazole-based compounds .
    • Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .
  • Treatment of Multi-Drug Resistant Tuberculosis

    • Application : In the present decade, the nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific drug being developed. Generally, it involves the synthesis of nitroimidazole-based drugs .
    • Results : The nitroimidazole scaffold has been successful in providing breakthrough therapeutic drugs .

Safety And Hazards

1-Methyl-2-nitroimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINVNVQUDERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168228
Record name 1-Methyl-2-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-nitroimidazole

CAS RN

1671-82-5
Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitroimidazole
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Record name 1-Methyl-2-nitro-1H-imidazole
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Synthesis routes and methods

Procedure details

To a solution of 2-nitro-1H-imidazole (500 mg, 4.4 mmol) in DMF (50 mL) is added cesium carbonate (1.7 g, 5.3 mmol) and the mixture is heated to 50° C. for 30 minutes. The resulting suspension is cooled to room temperature and MeI (0.33 mL, 5.3 mmol) is added. The reaction is heated to 50° C. for 2 hours is then cooled to room temperature and filtered through a bed of Celite. The filtrate is poured over ice water and extracted ethyl acetate. The organic layer is washed with water, brine, dried (Na2SO4) and concentrated to afford the title compound (485 mg, 86%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
CB Brezden, L Horn, RA McClelland… - Biochemical pharmacology, 1998 - Elsevier
… A model compound, 1-methyl-2-nitroimidazole (INO 2 ), was used to investigate the possible role of oxidative stress in this normal tissue toxicity. Chinese hamster ovary (CHO) cells …
Number of citations: 23 www.sciencedirect.com
CB Brezden, RA McClelland, AM Rauth - Biochemical pharmacology, 1994 - Elsevier
… 1-Methyl-2-nitroimidazole (INO 2 ) was investigated as a model compound to study the mechanism of selective bioreduction in hypoxic cells. Results demonstrated that INO 2 was toxic …
Number of citations: 32 www.sciencedirect.com
MB Noss, R Panicucci, RA McClelland… - Biochemical …, 1988 - Elsevier
Methyl-2-nitrosoimidazole (INO), the 2-electron reduction product of 1-methyl-2-nitroimidazole (INO;), was prepared by electrochemical reduction of INO 2 to 2-hydroxylamino-1-…
Number of citations: 47 www.sciencedirect.com
CB Brezden, RA McClelland, AM Rauth - British journal of cancer, 1997 - nature.com
The time course and characteristics of the selective hypoxic cytotoxicity of the 2-nitroimidazole model compound 1-methyl-2-nitroimidazole (INO2) were analysed during prolonged time …
Number of citations: 11 www.nature.com
PB Lian, J Chen, LZ Chen, CY Zhao, JL Wang… - Chemistry of …, 2020 - Springer
… 1-Methyl-2,4,5-trinitroimidazole was prepared from 1-methyl-2-nitroimidazole, 1-methyl-2,4-dinitroimidazole, or 1-methyl-2,5-dinitroimidazole under the same conditions, and the yields …
Number of citations: 13 link.springer.com
MB Noss, R Panicucci, RA Mcclelland… - International Journal of …, 1989 - Elsevier
We tested 1-methyl-2-nitrosoimidazole (IN% the two electron reduction product of 1-methyl-2-nitroimidazole (INO 2 ) for its in vitro cytotoxicity and glutathione (GSH) depleting …
Number of citations: 28 www.sciencedirect.com
LR Bérubé, S Farah, RA McClelland… - International Journal of …, 1992 - Elsevier
In addition to their ability to radiosensitize, nitroimidazoles are selectively toxic toward hypoxic cells. Reduction of the nitro group is required to observe cytotoxicity. One of the reduction …
Number of citations: 21 www.sciencedirect.com
V Sudarsanam, K Nagarajan, T George… - Indian Journal of …, 1982 - repository.ias.ac.in
… Treatment of 8 with phosphorus oxychloride in DMF has been reported to afford 4-chloro-1-methyl2-nitroimidazole (13)“. In our hands, the only isolable and unambiguously identified …
Number of citations: 21 repository.ias.ac.in
JJ Gipp, RA McClelland, RT Mulcahy - Biochemical pharmacology, 1991 - Elsevier
Exposure of HT-29 colon carcinoma cells to 1-methyl-2-nitrosoimidazole (INO), a reductive metabolite of a model 2-nitroimidazole, induced concentration-dependent DNA damage …
Number of citations: 5 www.sciencedirect.com
LR Bérubé, S Farah, RA McClelland… - Biochemical pharmacology, 1991 - Elsevier
The cellular reduction of 2-nitroimidazoles under hypoxic conditions can lead to cell killing. One of the postulated toxic intermediates is the two-electron reduction product, the …
Number of citations: 19 www.sciencedirect.com

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